N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine is a complex organic compound that features a benzothiophene moiety linked to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzothiophene intermediate. One common method involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride to form benzothiophene. This intermediate is then subjected to Friedel-Crafts alkylation using 1-bromo-2-propanone to yield 1-(1-benzothiophen-3-yl)propan-2-one .
The next step involves the condensation of 1-(1-benzothiophen-3-yl)propan-2-one with 9-methyl-9H-purin-6-amine under basic conditions, typically using sodium hydride in dimethylformamide as the solvent. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated purine derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with serotonin receptors, while the purine derivative can inhibit certain kinases involved in cell signaling pathways . This dual interaction can lead to modulation of neurotransmitter levels and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine is unique due to its dual functional groups, which allow it to interact with multiple biological targets.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(7-12-8-23-14-6-4-3-5-13(12)14)21-16-15-17(19-9-18-16)22(2)10-20-15/h3-6,8-11H,7H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKOXXKSSJNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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